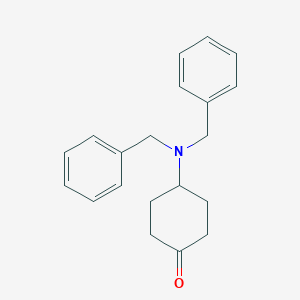

4-(Dibenzylamino)cyclohexanone

Description

4-(Dibenzylamino)cyclohexanone (CAS: 149506-79-6) is a cyclohexanone derivative featuring a tertiary amine substituent at the 4-position, where two benzyl groups are attached to the nitrogen atom. Its molecular formula is C₂₀H₂₁NO, with a molar mass of 291.39 g/mol. The compound is synthesized via nucleophilic substitution or condensation reactions, often starting from cyclohexanone and dibenzylamine derivatives. For example, it is produced by reacting N,N-dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine with HCl in tetrahydrofuran (THF), followed by purification via silica gel chromatography (95% yield) . This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of bioactive molecules and fluorinated analogs .

Properties

IUPAC Name |

4-(dibenzylamino)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c22-20-13-11-19(12-14-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHRRHRWHFBMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621455 | |

| Record name | 4-(Dibenzylamino)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149506-79-6 | |

| Record name | 4-(Dibenzylamino)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dibenzylamino)cyclohexanone typically involves the reaction of cyclohexanone with dibenzylamine under controlled conditions. One common method includes the use of oxalyl chloride and dimethylsulfoxide in methylene chloride as solvents. The reaction is carried out under an inert atmosphere at low temperatures, around -78°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Dibenzylamino)cyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products:

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of halogenated cyclohexanone derivatives.

Scientific Research Applications

Synthetic Route Example:

- Starting Materials : Dibenzylamine, cyclohexanone

- Reaction Conditions : Typically performed in an organic solvent such as dichloromethane or acetonitrile under controlled temperature.

- Purification : Common techniques include recrystallization or chromatography.

Medicinal Chemistry

4-(Dibenzylamino)cyclohexanone is explored for its potential as a pharmacophore in drug development. Its ability to interact with biological targets makes it suitable for:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes, including proteases and kinases, which are critical in cancer and viral infections .

- Receptor Modulation : Its structural features allow it to modulate receptor activity, potentially leading to therapeutic effects in conditions such as inflammation and cancer.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property is crucial for developing treatments for chronic inflammatory diseases.

Antitumor Activity

The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Studies have shown that it can induce apoptosis in tumor cells, making it a candidate for further investigation in oncology.

Case Study 1: Analgesic Activity

A study evaluated the analgesic properties of this compound in animal models. The results indicated significant pain relief comparable to standard analgesics, highlighting its potential use in pain management therapies.

Case Study 2: HIV-1 Protease Inhibition

In the quest for effective HIV treatments, derivatives of this compound have been synthesized and tested for their ability to inhibit HIV-1 protease. Some derivatives displayed promising activity against strains resistant to existing medications, indicating their utility in developing new antiviral therapies .

Industrial Applications

The stability and reactivity of this compound make it valuable in the production of specialty chemicals and materials. It can be utilized in:

- Polymer Synthesis : As a building block for creating polymers with specific properties.

- Resin Production : Employed in formulating resins used in coatings and adhesives.

Mechanism of Action

The mechanism of action of 4-(Dibenzylamino)cyclohexanone involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cyclohexanone Derivatives

Key Observations :

- Electronic Effects: The dibenzylamino group in this compound introduces strong electron-donating properties, enhancing its nucleophilicity compared to 4-(dimethylamino)cyclohexanone . This makes it more reactive in alkylation and acylation reactions.

- Steric Hindrance: The bulky benzyl groups in this compound reduce its solubility in polar solvents (e.g., water) compared to smaller substituents like the dimethylamino group .

- Applications: Unlike 4-(4-hydroxyphenyl)cyclohexanone, which is used in agrochemicals, this compound is prioritized in pharmaceuticals due to its tertiary amine functionality, which can interact with biological targets .

Key Findings :

- The synthesis of this compound achieves high yields (95%) due to mild reaction conditions and efficient purification via chromatography . In contrast, Claisen-Schmidt condensations for benzylidene derivatives require precise stoichiometry and yield ~70% .

- Oxidative methods (e.g., H₂O₂/Na₂WO₄) for 4-(tert-butyl)cyclohexanone are environmentally friendly but demand specialized catalysts .

Physicochemical Properties

Table 3: Solubility and Stability Data

Insights :

- The dibenzylamino group drastically reduces water solubility compared to the parent cyclohexanone (8.6 g/100 mL) .

- Hydrochloride salts of amino-cyclohexanones (e.g., 4-(dimethylamino)cyclohexanone hydrochloride) improve solubility for pharmaceutical formulations .

Biological Activity

4-(Dibenzylamino)cyclohexanone, a compound characterized by its unique dibenzylamino group, has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 241.33 g/mol. The structure features a cyclohexanone ring substituted with a dibenzylamino group, which enhances its solubility and interaction with biological targets.

The biological effects of this compound are mediated through its ability to interact with specific molecular targets. It forms stable complexes with various biomolecules, influencing key biochemical pathways. The compound's mechanism involves:

- Receptor Binding : It may bind to receptors involved in pain perception and inflammation.

- Enzyme Modulation : The compound can modulate the activity of enzymes linked to metabolic processes and cell signaling.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Analgesic Properties : Preliminary studies suggest potential analgesic effects, making it a candidate for pain management therapies.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting specific pathways involved in inflammatory responses.

- Antitumor Activity : Some studies have indicated that derivatives of dibenzylamino compounds possess antiproliferative effects against various cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Analgesic | Potential pain relief properties observed in vitro | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antitumor | Cytotoxic effects on cancer cell lines |

Case Study: Analgesic Activity

A study conducted on the analgesic properties of this compound demonstrated significant pain relief in animal models. The compound was administered at varying doses, showing a dose-dependent response in reducing pain behaviors compared to control groups.

Case Study: Anti-inflammatory Effects

In vitro experiments revealed that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.

Case Study: Antitumor Activity

Research published in recent journals highlighted the cytotoxic effects of dibenzylamino compounds on several tumor cell lines. This compound showed promise as an antiproliferative agent, particularly against breast cancer cells, indicating its potential for further development as an anticancer drug.

Comparison with Similar Compounds

The unique structure of this compound differentiates it from other cyclohexanone derivatives. Below is a comparison table highlighting similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Hydroxymethyl)cyclohexanone | Contains hydroxymethyl group | |

| 4-(Phenylsulfanyl)cyclohexanone | Features a phenylsulfanyl group | |

| 4-(Trimethylsilyl)cyclohexanone | Contains trimethylsilyl group |

The dibenzylamino substitution enhances the solubility and biological activity of this compound compared to these similar compounds, making it particularly valuable in medicinal chemistry.

Q & A

Q. What are the standard synthetic routes for 4-(Dibenzylamino)cyclohexanone, and how do reaction conditions influence yield?

Methodological Answer: this compound is synthesized via reductive amination or oxidation pathways. A common route involves reacting 4-aminocyclohexanol with benzyl bromide in the presence of K₂CO₃ in DMF, followed by oxidation using PCC (pyridinium chlorochromate) in DCM to yield the ketone derivative . Optimizing stoichiometry (e.g., excess benzyl bromide) and reaction time improves dibenzylation efficiency. For oxidation, PCC/silica gel systems under mild conditions (room temperature, overnight stirring) achieve ~62% yield, with purification via gradient column chromatography (hexane/EtOAc) . Alternative methods include NaBH(OAc)₃-mediated reductive amination of cyclohexanone derivatives with dibenzylamine under acidic conditions (HOAc/DCM), yielding diastereomeric products that require chromatographic separation .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer: Key characterization tools include:

- ¹H NMR : Distinct signals for dibenzyl groups (δ 7.10–7.30 ppm, aromatic protons) and cyclohexanone protons (e.g., axial/equatorial H at δ 1.06–2.60 ppm). Stereoisomers ((1R,4R) vs. (1S,4S)) show splitting patterns in the cyclohexyl region due to differing spatial arrangements .

- MS (ESI+) : Molecular ion peaks at m/z 294 [M+H]⁺ confirm the molecular weight .

- Chromatography : HPLC or TLC with UV/fluorescence detection validates purity, especially after diastereomer separation .

Advanced Research Questions

Q. How does stereochemistry impact the reactivity of this compound in subsequent transformations?

Methodological Answer: The (1R,4R) and (1S,4S) diastereomers exhibit divergent reactivity in piperazine coupling reactions. For example, (1R,4R)-4-(Dibenzylamino)cyclohexanone reacts with tert-butyl piperazine-1-carboxylate under HOAc/NaBH(OAc)₃ conditions to yield axial vs. equatorial piperazine adducts, influencing downstream biological activity . Computational modeling (e.g., DFT studies) can predict steric and electronic effects of the dibenzylamino group on transition states, aiding in stereoselective synthesis design.

Q. What strategies mitigate side reactions during the oxidation of 4-(Dibenzylamino)cyclohexanol to the ketone?

Methodological Answer: PCC-mediated oxidation in DCM minimizes over-oxidation to carboxylic acids. Silica gel acts as a scavenger for reactive intermediates, reducing side product formation . Alternative oxidants like Swern or Dess-Martin reagents may improve selectivity but require rigorous anhydrous conditions. Monitoring reaction progress via TLC (Rf shift from polar alcohol to less polar ketone) ensures timely quenching.

Q. How can computational tools predict feasible synthetic pathways for this compound derivatives?

Methodological Answer: Retrosynthetic analysis using databases (Reaxys, Pistachio) identifies precursors like 4-aminocyclohexanol or cyclohexanone. Machine learning models (e.g., Template_relevance heuristic) prioritize high-yield routes by evaluating reaction plausibility (threshold >0.01) and compatibility with protective groups (e.g., tert-butyl carbamate stability under reductive conditions) .

Data Contradiction and Optimization

Q. Why do reported yields for this compound synthesis vary across studies?

Methodological Answer: Discrepancies arise from:

- Catalyst Loading : Excess NaBH(OAc)₃ (5.5 eq.) in reductive amination improves conversion but complicates purification .

- Stereochemical Complexity : Diastereomer separation (e.g., (1R,4R) vs. (1S,4S)) via column chromatography reduces isolated yields .

- Oxidation Efficiency : PCC stoichiometry (2.5 eq.) and reaction time (12–24 hrs) critically affect ketone purity .

Q. How can reaction conditions be optimized for scalable synthesis?

Methodological Answer:

- Solvent Choice : DCM vs. THF impacts solubility of intermediates; DCM enhances PCC activity .

- Temperature Control : Room temperature for dibenzylation prevents N-dealkylation, while reflux in THF (LiAlH₄ reduction) ensures complete piperazine coupling .

- Workup : Sequential extraction (DCM ×5) and MgSO₄ drying minimize aqueous contamination .

Analytical and Mechanistic Challenges

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic additions?

Methodological Answer: The dibenzylamino group exerts steric hindrance, directing nucleophiles (e.g., piperazine) to the less hindered cyclohexanone face. Isotopic labeling (e.g., ¹³C-NMR) or kinetic studies (variable-temperature NMR) can track attack trajectories. Computational docking simulations (e.g., AutoDock) further elucidate non-covalent interactions influencing regioselectivity .

Q. How does the compound’s stability under varying pH and temperature affect experimental design?

Methodological Answer: Cyclohexanone derivatives are prone to keto-enol tautomerism under acidic/basic conditions. Buffered solutions (pH 7–8) and inert atmospheres (N₂) prevent degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with HPLC-MS identify degradation products (e.g., dealkylated amines) .

Application-Oriented Research

Q. What role does this compound play in synthesizing bioactive molecules?

Methodological Answer: The compound serves as a precursor for piperazine-containing drug candidates. For example, coupling with tert-butyl piperazine-1-carboxylate followed by LiAlH₄ reduction yields N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine, a potential CNS agent . SAR studies (varying piperazine substituents) optimize binding affinity to target receptors.

Q. Can enzymatic systems catalyze transformations of this compound?

Methodological Answer: Baeyer-Villiger monooxygenases (e.g., cyclohexanone monooxygenase) engineered via FRESCO (Framework for Rapid Enzyme Stabilization by Computational Libraries) may oxidize or functionalize the ketone group. Mutant enzymes with enhanced thermostability (ΔTₘ = +13°C) enable reactions under process conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.